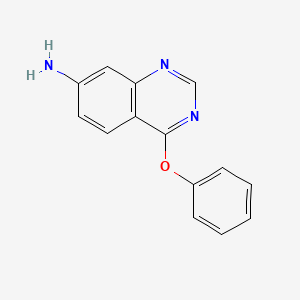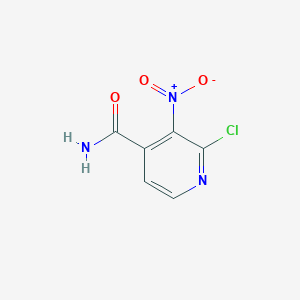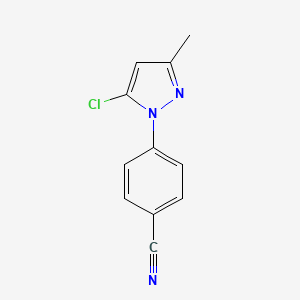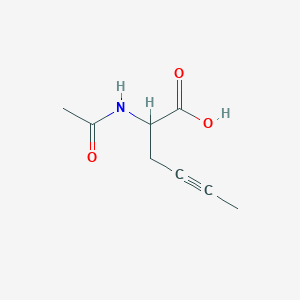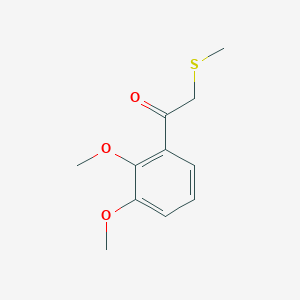![molecular formula C19H18BF2NO2 B1454734 2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 660425-28-5](/img/structure/B1454734.png)
2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
This compound is a biphenyl derivative with a nitrile group and a boronic ester group. The boronic ester group is often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Fluorine-containing compounds are also widely used in medicine due to their high biological activity, strong stability, and drug resistance .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often obtained through substitution reactions . For instance, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, NMR, MS, and X-ray diffraction . Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic ester compounds are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like X-ray diffraction . DFT is often used to study the molecular electrostatic potential and frontier molecular orbitals, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .Scientific Research Applications
Organic Synthesis
This compound serves as a significant intermediate in organic synthesis, particularly in Suzuki coupling reactions . The presence of the dioxaborolane moiety allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This is crucial for the development of new pharmaceuticals and materials.
Drug Design and Development
Due to its structural complexity, this compound can be used in drug design as a building block for the synthesis of potential drug candidates . Its fluorine atoms can enhance the biological activity and stability of these drugs, making them more effective in clinical applications.
Material Science
In material science, the compound’s boron-containing moiety can be utilized to create novel polymers with unique properties . These materials could have applications in electronics, coatings, and as components in advanced composite materials.
Catalysis
The compound can act as a ligand for transition metal catalysts used in various chemical reactions . The fluorine atoms can modulate the electronic properties of the catalyst, potentially leading to more efficient and selective catalytic processes.
Biological Activity
Compounds containing boron, such as this one, have shown promise in boron neutron capture therapy (BNCT) for cancer treatment . The boron atoms can capture neutrons and undergo fission, selectively destroying cancer cells while sparing healthy tissue.
Environmental Science
The compound’s ability to form stable complexes with various metals can be exploited in environmental science for the removal of heavy metals from water and soil .
Photonics and Optoelectronics
Due to its electronic structure, the compound may find applications in photonics and optoelectronics, contributing to the development of devices like organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-fluoro-2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BF2NO2/c1-18(2)19(3,4)25-20(24-18)13-5-8-17(22)16(10-13)15-7-6-14(21)9-12(15)11-23/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYURMPXMJCPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=C(C=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)
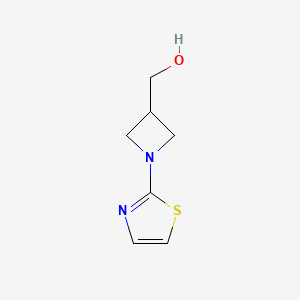
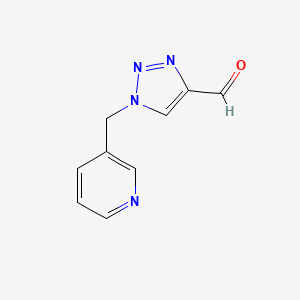
![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)

